What are the chemical properties of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid?
What are the chemical properties of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid?
An In-Depth Technical Guide to Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic Acid
Introduction: The Strategic Value of Steric Hindrance in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and low toxicity. The ability to fine-tune their pharmacological profiles—enhancing metabolic stability, modulating receptor affinity, and controlling conformation—is paramount. This is often achieved through the incorporation of non-canonical or structurally unique amino acids. Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, a sterically hindered building block, is a prime example of such a strategic component. Its unique architecture, featuring a quaternary α-carbon, a tertiary hydroxyl group, and the base-labile Fmoc protecting group, provides peptide chemists with a powerful tool to enforce specific secondary structures and improve the drug-like properties of synthetic peptides. This guide offers a comprehensive examination of its chemical properties, reactivity, and best practices for its application in peptide synthesis.
Core Chemical and Physical Properties
Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is typically supplied as a white to off-white solid. Its distinct structure governs its solubility, reactivity, and the conformational constraints it imposes on a peptide chain.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₁NO₅ | [1][2][3] |
| Molecular Weight | 355.39 g/mol | [1][2][3] |
| CAS Number | 1217603-41-2 | [3][4][5][6] |
| Appearance | White to off-white powder/solid | |
| Solubility | Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). | [7] |
| Chirality | (S)-configuration at the α-carbon |
The most defining feature is the steric bulk around the α-carbon. This inherent hindrance is not a liability but a strategic asset; it restricts the rotational freedom of the peptide backbone, promoting the formation of well-defined secondary structures like β-turns and helices. The tertiary hydroxyl group adds a polar, hydrogen-bond-capable moiety that can participate in intramolecular interactions or engage with biological targets.
The Fmoc Group: An Orthogonal Pillar of Modern Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard α-amino protecting group for solid-phase peptide synthesis (SPPS) due to its clever chemical design.[8][9] Its utility is rooted in its unique deprotection mechanism, which provides orthogonality with acid-labile side-chain protecting groups.
Mechanism of Deprotection
The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine base, most commonly a 20% solution of piperidine in DMF.[10][11] The mechanism is a two-step E1cB elimination:
-
A base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring.[12][13] This step is favorable because the resulting carbanion is stabilized by the aromatic system.
-
This intermediate undergoes β-elimination, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[13][14] The piperidine then acts as a nucleophilic scavenger, forming a stable adduct with the reactive DBF, which drives the reaction to completion and prevents side reactions.[10][14]
This base-lability is the cornerstone of the Fmoc/tBu strategy. It allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups (like t-butyl, trityl) remain intact, preventing unwanted side reactions during the synthesis cycles.[9][15]
Caption: The base-mediated Fmoc deprotection mechanism in SPPS.
Synthetic Application: Overcoming the Challenge of Steric Hindrance
The primary application of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is as a building block in SPPS to create conformationally constrained peptides.[16][17] However, its very nature presents the principal challenge in its use: the difficulty of forming the peptide bond due to severe steric hindrance.
Causality Behind Experimental Choices
Standard coupling reagents, such as carbodiimides like DIC, are often insufficient to overcome the high activation energy required for this coupling, leading to low yields and incomplete reactions.[7] The causality is clear: the bulky substituents on both the incoming amino acid and the N-terminus of the resin-bound peptide physically obstruct the formation of the tetrahedral intermediate required for amide bond formation.
To ensure a successful and complete reaction, a more potent activation strategy is required. This is a self-validating system: if the coupling is incomplete (as determined by a colorimetric test like the Kaiser test), the protocol must be intensified.
-
High-Potency Reagents: Aminium/uronium (HATU, HBTU) or phosphonium (PyBOP) salts are the reagents of choice.[7][18] They react with the carboxylic acid to form highly reactive activated esters that can overcome the steric barrier more effectively than the intermediates formed by carbodiimides alone.[7][19]
-
Extended Reaction Times: Due to slower reaction kinetics, coupling times must often be extended from the standard 1-2 hours to 4 hours or even overnight to drive the reaction to completion.[7]
-
Double Coupling: A common and effective strategy is "double coupling," where the coupling procedure is repeated with a fresh batch of activated amino acid to ensure all free amines have reacted.[7]
Validated Experimental Protocol: SPPS Coupling
This protocol outlines a robust method for incorporating Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid into a peptide sequence on a solid support.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh solution for 10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.
-
Activation Cocktail Preparation (Pre-activation): In a separate vessel, dissolve Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow this pre-activation to proceed for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for at least 4 hours.
-
Monitoring: Perform a qualitative Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates a complete reaction. A positive result (blue/purple beads) signifies incomplete coupling.
-
Second Coupling (if necessary): If the Kaiser test is positive, wash the resin with DMF and repeat steps 4 and 5.
-
Final Washing: Once coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
Notably, the tertiary hydroxyl group on the side chain is sufficiently sterically hindered and possesses low nucleophilicity, meaning it does not typically require protection during Fmoc-based SPPS, simplifying the overall synthetic strategy.
Analytical Characterization of the Final Peptide
Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, purity, and structural integrity of the peptide containing the modified residue.[20][21]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity.[22][23] It separates the target peptide from deletion sequences, incompletely deprotected species, and other impurities. The increased hydrophobicity from the bulky side chain will typically lead to a longer retention time on a C18 column.
-
Mass Spectrometry (MS): This is a critical tool for identity confirmation.[22][23][24] Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF are used to determine the molecular weight of the final peptide, confirming the successful incorporation of the Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid residue.[21]
Caption: A standard workflow for the purification and analysis of synthetic peptides.
References
-
Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: totalsynthesis.com URL: [Link]
-
Title: Deprotecting Fmoc Group Mechanism | Organic Chemistry Source: YouTube URL: [Link]
-
Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL: [Link]
-
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Royal Society of Chemistry URL: [Link]
-
Title: (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... Source: ResearchGate URL: [Link]
-
Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ACS Publications URL: [Link]
-
Title: Efficient peptide coupling involving sterically hindered amino acids Source: PubMed URL: [Link]
-
Title: Peptide Characterisation Methods and Impurity Detection Source: Oxford Global URL: [Link]
-
Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control Source: ResearchGate URL: [Link]
-
Title: CAS#:1217603-41-2 | Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid Source: Chemsrc URL: [Link]
-
Title: Peptide Characterization Techniques and Applications Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control Source: International Journal of Science and Research Archive URL: [Link]
-
Title: Peptide Characterisation Supporting Peptide Drug Development Source: Intertek URL: [Link]
-
Title: Safety Data Sheet Source: AAPPTec URL: [Link]
-
Title: FMOC-(S)-2-AMINO-3-HYDROXY-3-METHYLBUTANOIC ACID Source: ChemUniverse URL: [Link]
-
Title: Advances in Fmoc solid-phase peptide synthesis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid Source: J&K Scientific URL: [Link]
-
Title: Advances in Fmoc solid-phase peptide synthesis Source: Semantic Scholar URL: [Link]
-
Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: Acadechem URL: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. FMOC-(S)-2-AMINO-3-HYDROXY-3-METHYLBUTANOIC ACID | 1217603-41-2 [chemicalbook.com]
- 6. CAS#:1217603-41-2 | Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid | Chemsrc [chemsrc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. jk-sci.com [jk-sci.com]
- 17. chemimpex.com [chemimpex.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 20. researchgate.net [researchgate.net]
- 21. ijsra.net [ijsra.net]
- 22. oxfordglobal.com [oxfordglobal.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
